![molecular formula C14H12N2O2 B12890271 Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound includes an acetaldehyde oxime group attached to a naphthofuran ring system, which is further substituted with an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime typically involves multiple steps. One common method starts with the reaction of 2-hydroxynaphthalene-1-carbaldehyde with hydroxylamine hydrochloride in the presence of fused sodium acetate to yield the corresponding oxime . This intermediate is then acetylated using acetic anhydride to form 2-acetyloxynaphthalene-1-carbonitrile . Subsequent reactions with various alkylating agents and ring closure reactions using sodium ethoxide solution lead to the formation of the desired naphthofuran derivatives .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group into a nitro group or other oxidized forms.
Reduction: The oxime group can be reduced to an amine.
Substitution: The amino group on the naphthofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The naphthofuran ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate: This compound shares the naphthofuran core structure and exhibits similar biological activities.
3-nitro-2-acetylnaphtho[2,1-b]furan: Another naphthofuran derivative with notable biological properties.
Uniqueness
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-[(E)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine |
InChI |
InChI=1S/C14H12N2O2/c1-2-16-18-14-13(15)12-10-6-4-3-5-9(10)7-8-11(12)17-14/h2-8H,15H2,1H3/b16-2+ |
Clave InChI |
ZKYMKCJDLKTSFD-APQPDGGLSA-N |
SMILES isomérico |
C/C=N/OC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
SMILES canónico |
CC=NOC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


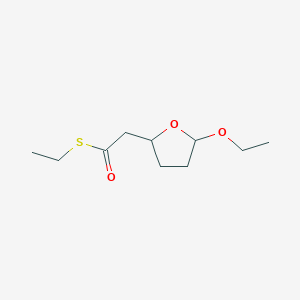
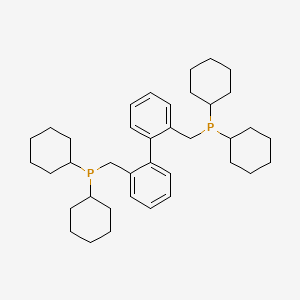
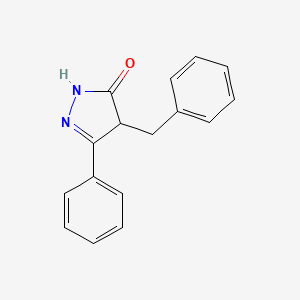
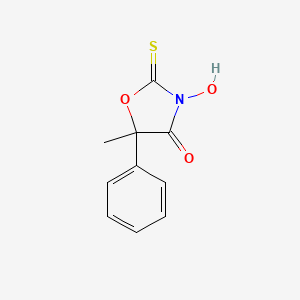
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)
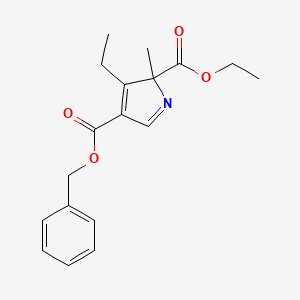
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
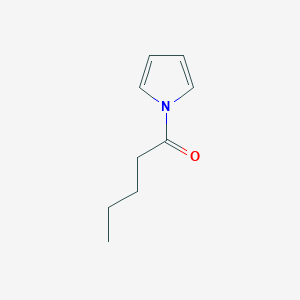


![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)
![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
